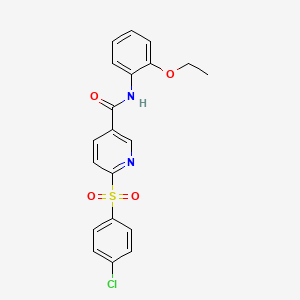
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide
Vue d'ensemble
Description
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide, also known as CSNEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonyl nicotinamides, which are known to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various applications. However, 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide. One area of interest is the development of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide as a potential therapeutic agent for various diseases, such as cancer and diabetes. In addition, further studies are needed to fully understand the mechanism of action of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide and its potential applications in various fields of science.
Conclusion:
In conclusion, 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various applications. 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to possess anticancer, anti-inflammatory, and antidiabetic properties, and has potential as a fluorescent probe for the detection of metal ions. However, further studies are needed to fully understand the mechanism of action of 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide and its potential applications in various fields of science.
Applications De Recherche Scientifique
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticancer, anti-inflammatory, and antidiabetic properties. In addition, 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. These properties make 6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide a promising candidate for various scientific research applications.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-2-27-18-6-4-3-5-17(18)23-20(24)14-7-12-19(22-13-14)28(25,26)16-10-8-15(21)9-11-16/h3-13H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQJJATPJNXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



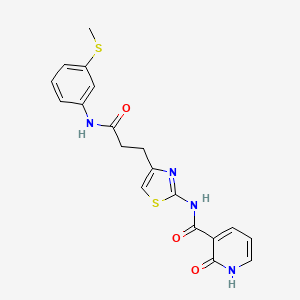
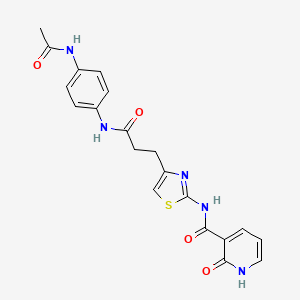
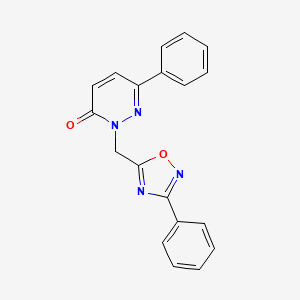

![N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3205253.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B3205257.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B3205271.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3205277.png)
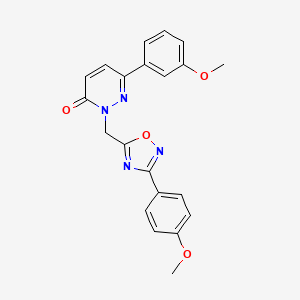

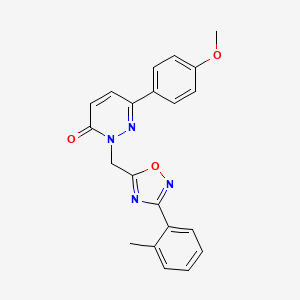
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3205302.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B3205311.png)